![molecular formula C8H6BF5O3 B599690 [3,5-二氟-4-(2,2,2-三氟乙氧基)苯基]硼酸 CAS No. 160483-71-6](/img/structure/B599690.png)

[3,5-二氟-4-(2,2,2-三氟乙氧基)苯基]硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

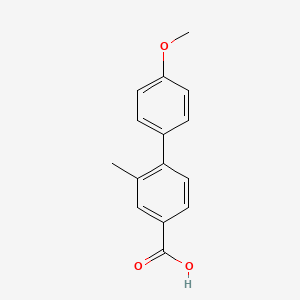

“[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid” is a type of organoboron reagent . It is used as a reactant in the synthesis of biologically active molecules .

Synthesis Analysis

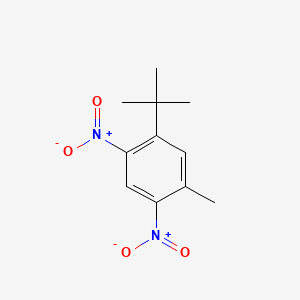

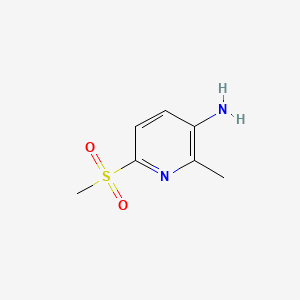

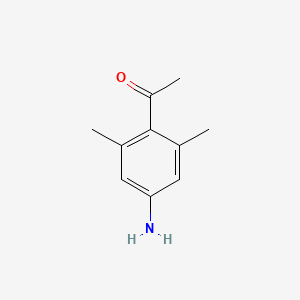

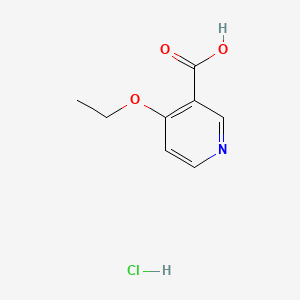

This compound can be used in Suzuki–Miyaura (SM) cross-coupling reactions . The SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular formula of this compound is C8H6BF5O3 . It has a molecular weight of 255.934 .Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 310.5±52.0 °C at 760 mmHg . The flash point is 141.6±30.7 °C .科学研究应用

有机光电

含有硼酸官能团的 BODIPY 基材料已被确定为有机光电应用中的有前途的材料,特别是作为 OLED 器件中的活性材料。由于其结构设计和合成方面的进步,这些材料显示出作为“无金属”红外发射器的潜力,扩大了硼酸衍生物在 OLED 有机半导体开发中的用途,并有可能提高这些器件的效率和色纯度 (Squeo 和 Pasini,2020)。

水处理

在环境科学领域,硼酸衍生物在去除海水中的硼方面发挥着至关重要的作用,使其成为脱盐过程中的有价值的组成部分。使用反渗透膜去除硼是研究的一个关键领域,突出了硼酸衍生物在传统化学和药物作用之外的环境应用 (Tu、Nghiem 和 Chivas,2010)。

生物传感器

基于二茂铁硼酸及其衍生物开发电化学生物传感器是另一个重要的应用。这些化合物通过其硼酸部分,能够构建用于检测糖、糖化血红蛋白、氟离子和其他物质的传感器。这说明了硼酸衍生物在创建用于医疗和环境监测目的的非酶传感器的多功能性 (Wang、Takahashi、Du 和 Anzai,2014)。

药物发现

硼酸被纳入药物化学领域,导致 FDA 和加拿大卫生部批准了几种硼酸药物,这突出了这些化合物的治疗潜力。它们独特的特性,例如增强药物效力和改善药代动力学,使硼酸成为药物发现和开发中的宝贵工具 (Plescia 和 Moitessier,2020)。

医学诊断和治疗

BODIPY 基材料已被探索用于医学诊断和治疗,特别是在癌症治疗和实时成像中。BODIPY 荧光团的结构多样性和修饰能力使其能够用于药物载体修饰,以增强治疗效果并提供成像能力,展示了硼酸衍生物与纳米技术和药物科学的交叉 (Marfin、Solomonov、Timin 和 Rumyantsev,2017)。

安全和危害

The compound is harmful by inhalation, in contact with skin, and if swallowed . It may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

Boronic acids, in general, are known to participate in numerous cross-coupling reactions, serving as a source of a phenyl group .

Mode of Action

Boronic acids are typically involved in suzuki-miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions, which are widely applied in carbon-carbon bond-forming reactions .

Result of Action

The result of the suzuki-miyaura cross-coupling reactions that boronic acids participate in is the formation of new carbon-carbon bonds .

Action Environment

The suzuki-miyaura cross-coupling reactions that boronic acids participate in are known to be exceptionally mild and functional group tolerant .

属性

IUPAC Name |

[3,5-difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF5O3/c10-5-1-4(9(15)16)2-6(11)7(5)17-3-8(12,13)14/h1-2,15-16H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKMLVDAPAHIPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)OCC(F)(F)F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。